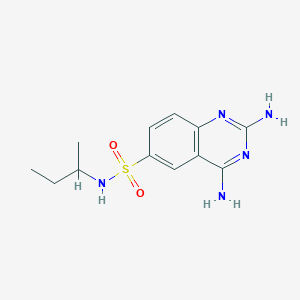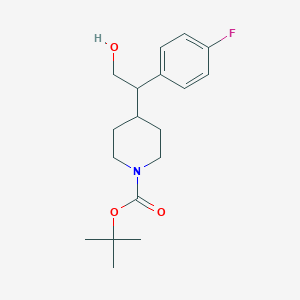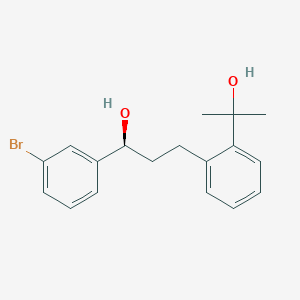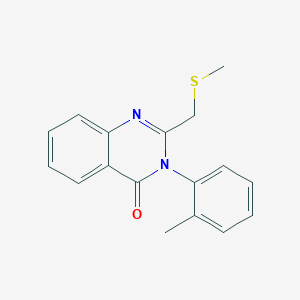
2-((methylthio)methyl)-3-(o-tolyl)quinazolin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((methylthio)methyl)-3-(o-tolyl)quinazolin-4(3H)-one is a quinazoline derivative known for its diverse chemical properties and potential applications in various fields. Quinazoline derivatives are a class of compounds that have shown significant biological activities, making them of interest in medicinal chemistry and pharmaceutical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((methylthio)methyl)-3-(o-tolyl)quinazolin-4(3H)-one typically involves the reaction of o-toluidine with carbon disulfide and methyl iodide to form the intermediate compound. This intermediate is then reacted with anthranilic acid under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like potassium carbonate to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-((methylthio)methyl)-3-(o-tolyl)quinazolin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the reduction of the quinazoline ring.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methylthio group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles like amines, thiols; reactions often conducted in polar solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced quinazoline derivatives.
Substitution: Substituted quinazoline derivatives with different functional groups.
Aplicaciones Científicas De Investigación
2-((methylthio)methyl)-3-(o-tolyl)quinazolin-4(3H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2-((methylthio)methyl)-3-(o-tolyl)quinazolin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. It may also interact with receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses.
Comparación Con Compuestos Similares
Similar Compounds
- 2-((methylthio)methyl)-3-phenylquinazolin-4(3H)-one
- 2-((methylthio)methyl)-3-(p-tolyl)quinazolin-4(3H)-one
- 2-((methylthio)methyl)-3-(m-tolyl)quinazolin-4(3H)-one
Uniqueness
2-((methylthio)methyl)-3-(o-tolyl)quinazolin-4(3H)-one is unique due to its specific substitution pattern on the quinazoline ring, which can influence its chemical reactivity and biological activity. The presence of the o-tolyl group provides steric hindrance and electronic effects that can affect the compound’s interaction with molecular targets, making it distinct from other similar compounds.
Propiedades
Número CAS |
61554-73-2 |
|---|---|
Fórmula molecular |
C17H16N2OS |
Peso molecular |
296.4 g/mol |
Nombre IUPAC |
3-(2-methylphenyl)-2-(methylsulfanylmethyl)quinazolin-4-one |
InChI |
InChI=1S/C17H16N2OS/c1-12-7-3-6-10-15(12)19-16(11-21-2)18-14-9-5-4-8-13(14)17(19)20/h3-10H,11H2,1-2H3 |
Clave InChI |
OCAXDADFCZKAMG-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1N2C(=NC3=CC=CC=C3C2=O)CSC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



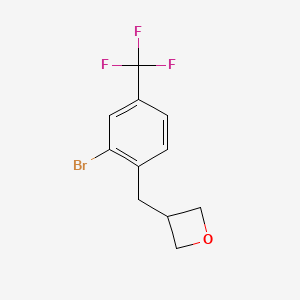




![5-(Benzenesulfonyl)-7-bromo-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B11832739.png)
![Ethyl 1-[(4-methylbenzenesulfonamido)methyl]-3-(4-nitrobenzenesulfonyl)-3-azabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B11832747.png)

![Indolo[2,1-b]quinazoline-6,12-dione, 8-chloro-3-fluoro-](/img/structure/B11832762.png)
![Carbamic acid, N-[(1S)-1-cyclohexyl-2-[(2S)-2-[4-(4-fluorobenzoyl)-2-thiazolyl]-1-pyrrolidinyl]-2-oxoethyl]-, 1,1-dimethylethyl ester](/img/structure/B11832768.png)
